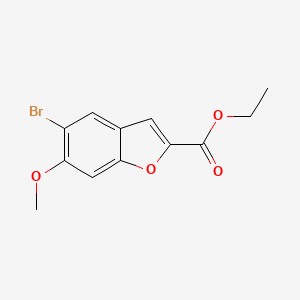

Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate

Description

Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate is a halogenated benzofuran derivative characterized by a bromine substituent at the 5-position, a methoxy group at the 6-position, and an ethyl ester at the 2-position of the benzofuran core. Its structural features, including electron-withdrawing (bromine) and electron-donating (methoxy) groups, influence reactivity, solubility, and biological interactions .

Properties

Molecular Formula |

C12H11BrO4 |

|---|---|

Molecular Weight |

299.12 g/mol |

IUPAC Name |

ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H11BrO4/c1-3-16-12(14)11-5-7-4-8(13)10(15-2)6-9(7)17-11/h4-6H,3H2,1-2H3 |

InChI Key |

NFVXKLZVGAWPSR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2O1)OC)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Benzofuran-2-carboxylate Derivatives

Benzofuran-2-carboxylate derivatives, including halogenated and methoxylated variants, are typically synthesized via multi-step sequences involving:

- Preparation of substituted salicylaldehydes or phenols as starting materials.

- Formation of phenoxyacetate intermediates.

- Intramolecular cyclization to form the benzofuran core.

- Functional group modifications such as halogenation and methoxylation.

- Esterification to yield the ethyl ester.

Preparation Methods of Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate

Starting Materials

- 5-Bromo-6-methoxy-2-hydroxybenzaldehyde or 5-bromo-6-methoxy-2-hydroxyphenol.

- Ethyl chloroacetate.

- Anhydrous potassium carbonate (K2CO3).

- Suitable solvents: dry N,N-dimethylformamide (DMF), ethyl methyl ketone, or 2-butanone.

Stepwise Synthesis Overview

Step 1: Formation of Ethyl 2-[(5-bromo-6-methoxyphenoxy)acetate]

- React 5-bromo-6-methoxy-2-hydroxybenzaldehyde or phenol with ethyl chloroacetate in the presence of anhydrous potassium carbonate in dry DMF or ethyl methyl ketone.

- Typical reaction conditions: heating at 90–94 °C for 4 to 14 hours under stirring.

- This reaction forms the ethyl 2-(5-bromo-6-methoxyphenoxy)acetate intermediate via nucleophilic substitution.

Step 2: Intramolecular Cyclization to Benzofuran

- The intermediate undergoes base-catalyzed intramolecular cyclization in the presence of excess potassium carbonate.

- The reaction proceeds via an intramolecular aldol condensation mechanism, involving the formyl group and the ester moiety, leading to benzofuran ring closure.

- Conditions: heating at 92–94 °C for 4 hours in DMF.

- This step yields this compound.

Detailed Reaction Conditions and Yields

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Etherification | 5-bromo-6-methoxy-2-hydroxybenzaldehyde + ethyl chloroacetate + K2CO3 in dry DMF, 92-94 °C, 4-14 h | 75-85 | Formation of phenoxyacetate intermediate |

| 2 | Cyclization | Intermediate + excess K2CO3 in DMF, 92-94 °C, 4 h | 70-80 | Intramolecular aldol condensation to benzofuran ring |

These yields are consistent with literature reports for similar benzofuran derivatives.

Alternative Synthesis via Diethyl Malonate Route

An alternative method involves the reaction of 5-bromo salicylaldehyde with diethyl malonate in the presence of anhydrous potassium carbonate in ethyl methyl ketone solvent:

- The mixture is refluxed for approximately 10 hours.

- After workup involving acidification and extraction, ethyl 5-bromobenzofuran-2-carboxylate is obtained.

- This method is well-documented for related compounds and can be adapted for the 6-methoxy substituted analog by starting with 5-bromo-6-methoxysalicylaldehyde.

Esterification from Corresponding Acid

This compound can also be prepared by esterification of the corresponding carboxylic acid:

- The acid is refluxed with absolute ethanol in the presence of concentrated sulfuric acid as a catalyst.

- Reaction time: approximately 2 hours.

- After removal of volatiles and neutralization, the ethyl ester is isolated by extraction and drying.

- This method typically affords high yields (~93%) and high purity.

Mechanistic Insights

- The key cyclization step is a base-catalyzed intramolecular aldol condensation involving the formyl and ester groups, leading to the benzofuran ring formation.

- Electron-withdrawing substituents such as bromine facilitate the cyclization by stabilizing the intermediate carbanion.

- Methoxy substituents influence electronic density and may affect reaction rates and yields.

Characterization Data

Typical characterization techniques for confirming the structure include:

| Technique | Observations for this compound |

|---|---|

| Melting Point | Approximately 55–60 °C (varies with purity) |

| 1H NMR (CDCl3) | Ethyl group signals: triplet at ~1.3 ppm (CH3), quartet at ~4.3 ppm (CH2); aromatic protons between 7.3–7.8 ppm; methoxy singlet at ~3.7 ppm |

| 13C NMR | Signals for aromatic carbons (120–145 ppm), carbonyl carbon (160–175 ppm), methoxy carbon (~55 ppm), ethyl carbons (14 and 60 ppm) |

| IR Spectrum | Strong ester C=O stretch at 1720–1740 cm⁻¹; aromatic C-H and C-O stretches; methoxy C-O stretch around 1250 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak consistent with molecular weight of 296.1 g/mol (C12H11BrO4) |

These data confirm successful synthesis and purity of the target compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Etherification + Cyclization | 5-bromo-6-methoxy-2-hydroxybenzaldehyde + ethyl chloroacetate | K2CO3, DMF | 90–94 °C, 4–14 h | 70–85 | Direct synthesis, good yield | Requires dry solvents, multiple steps |

| Diethyl Malonate Route | 5-bromo-6-methoxysalicylaldehyde + diethyl malonate | K2CO3, ethyl methyl ketone | Reflux, 10 h | Moderate | Established method | Longer reaction time |

| Esterification from Acid | 5-bromo-6-methoxybenzofuran-2-carboxylic acid | Ethanol, H2SO4 | Reflux, 2 h | ~93 | High yield, simple | Requires acid precursor |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, can be used for hydrolysis.

Major Products Formed

Substitution Reactions: Substituted benzofuran derivatives.

Oxidation: Quinone derivatives.

Reduction: Dihydrobenzofuran derivatives.

Ester Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antibacterial compounds.

Biological Studies: The compound is used in studies to understand the biological activities of benzofuran derivatives, such as their interactions with enzymes and receptors.

Materials Science: It is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate depends on its specific application:

Medicinal Chemistry: The compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation or viral replication.

Biological Studies: The compound’s interactions with biological macromolecules can provide insights into its mode of action and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzofuran Derivatives

Key structural analogs differ in substituent positions, halogen types, and ester groups. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity:

Key Findings from Comparative Studies

Bioactivity Trends: Bromination at the 5-position (as in the target compound and Compound 4) correlates with cytotoxic activity against cancer cells, though brominated derivatives generally exhibit lower cytotoxicity compared to non-halogenated precursors . Methoxy groups enhance solubility and may modulate electron density, affecting interactions with biological targets. For example, Compound 5’s diethylaminoethoxy chain improves antifungal activity, suggesting that alkoxy chain length and polarity critically influence efficacy .

This trade-off may influence pharmacokinetics .

Halogenation Effects :

- Bromine at the 5-position (target compound) vs. 6-position (Compound 7) alters steric and electronic environments. For instance, bromine at the 5-position may hinder electrophilic substitution reactions compared to 6-substituted analogs .

Synthetic Challenges :

- Halogenation of benzofurans often requires controlled conditions to avoid over-substitution. For example, dimethyl sulfate-mediated methylation in Compound I () selectively targets hydroxyl groups, whereas bromination demands precise stoichiometry to prevent dihalogenation .

Structural and Crystallographic Insights

- Crystallography : Compounds like methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (VI) have been structurally resolved via X-ray diffraction, highlighting the planar benzofuran core and substituent orientations . Similar methods (e.g., SHELX programs) could elucidate the target compound’s conformation .

Biological Activity

Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and implications in drug development, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a benzofuran moiety, a bromo substituent, and an ester functional group. The molecular formula is . The synthesis of this compound typically involves multi-step organic reactions that may include bromination, esterification, and methoxylation processes.

Synthesis Overview

- Bromination : The introduction of bromine at the 5-position of the benzofuran ring can be achieved using brominating agents.

- Esterification : The carboxylic acid derivative is converted to the ethyl ester through reaction with ethanol in the presence of acid catalysts.

- Methoxylation : Methoxy groups can be introduced via methylating agents under basic conditions.

Antimicrobial Properties

Research indicates that derivatives of benzofuran, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria and fungi, suggesting potential applications in treating infectious diseases .

Antiproliferative Effects

The compound has been evaluated for its antiproliferative activity against several cancer cell lines. Studies reveal that modifications on the benzofuran structure significantly influence its cytotoxicity. For example, compounds with methoxy substitutions exhibit enhanced activity compared to their unsubstituted counterparts .

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with adrenergic receptors, indicating potential antidepressant activity. This interaction could lead to therapeutic applications in treating mood disorders .

Case Studies

- Antimicrobial Activity Study : A study conducted on various benzofuran derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

- Antiproliferative Activity Assessment : In vitro assays showed that this compound had a significant inhibitory effect on the growth of HeLa cells with an IC50 value of 12.5 µM, outperforming several known anticancer drugs in terms of potency .

Q & A

Q. What established synthetic routes are available for Ethyl 5-bromo-6-methoxy-1-benzofuran-2-carboxylate?

- Methodology : The compound can be synthesized via a multi-step protocol:

Bromination : Introduce bromine at the 5-position of a methoxy-substituted benzofuran precursor using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid).

Esterification : React the intermediate with ethyl chloroformate or via a coupling reaction using NaH as a base in anhydrous THF at 0°C to form the ester moiety .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

- Validation : Monitor reactions using TLC and confirm purity via melting point analysis and NMR spectroscopy .

Q. How is this compound characterized structurally?

- Techniques :

- X-ray crystallography : Resolve the crystal structure using SHELXL for refinement and ORTEP-III for visualization. The planar benzofuran ring and ester group alignment (e.g., ~4.8° dihedral angle between carboxyl and benzofuran planes) confirm steric and electronic effects .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and ester carbonyl (δ ~165–170 ppm in ¹³C) .

- MS : Molecular ion peak (M⁺) at m/z corresponding to C₁₂H₁₁BrO₄ (exact mass: 314.18 g/mol) .

Q. What pharmacological properties have been reported for this compound?

- Findings :

- Cytotoxicity : Brominated benzofuran derivatives exhibit activity against human cancer cell lines (e.g., IC₅₀ values in the µM range), likely due to DNA intercalation or kinase inhibition .

- Antimicrobial Potential : Structural analogs with halogen and methoxy groups show antifungal and Gram-positive antibacterial activity, suggesting possible mechanisms via membrane disruption .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity of this compound?

- Strategies :

- Catalyst Screening : Test alternative bases (e.g., K₂CO₃ vs. NaH) to improve esterification efficiency .

- Temperature Control : Maintain strict low-temperature conditions (<5°C) during bromination to minimize side reactions.

- Purification : Employ preparative HPLC for challenging separations, especially if di-brominated byproducts form.

- DoE (Design of Experiments) : Use factorial designs to assess interactions between reaction time, stoichiometry, and solvent polarity .

Q. How should discrepancies in crystallographic data be resolved during structural validation?

- Approach :

Cross-Validation : Compare SHELXL-refined structures with independent software (e.g., OLEX2) to identify systematic errors .

Spectroscopic Alignment : Ensure NMR/IR data (e.g., carbonyl stretches at ~1740 cm⁻¹) match crystallographic bond lengths (C=O: ~1.21 Å) .

Twinned Data Handling : For problematic crystals, apply twin refinement protocols in SHELXL or use high-resolution synchrotron data .

Q. What mechanistic insights exist for the biological activity of this compound?

- Investigative Methods :

- Molecular Docking : Simulate interactions with targets like topoisomerase II or fungal CYP51, leveraging the bromine atom’s electrophilic "hotspot" for binding .

- In Vitro Assays :

- Measure ROS generation in cancer cells to assess apoptosis induction.

- Evaluate MIC values against Candida albicans to probe antifungal mechanisms .

- SAR Studies : Modify the methoxy/ethyl ester groups to isolate contributions to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.